Cas no 887875-75-4 (3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide)

3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, 3-[(4-chloro-1-oxobutyl)amino]-N-(2-fluorophenyl)-
- F0666-0522
- AKOS026678497
- 887875-75-4
- AB00671478-01
- 3-(4-chlorobutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- 3-(4-chlorobutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
-
- インチ: 1S/C19H16ClFN2O3/c20-11-5-10-16(24)23-17-12-6-1-4-9-15(12)26-18(17)19(25)22-14-8-3-2-7-13(14)21/h1-4,6-9H,5,10-11H2,(H,22,25)(H,23,24)
- InChIKey: MLRNHXVLIPQAFR-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2C(NC(=O)CCCCl)=C1C(NC1=CC=CC=C1F)=O
計算された属性
- せいみつぶんしりょう: 374.0833482g/mol
- どういたいしつりょう: 374.0833482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.404±0.06 g/cm3(Predicted)
- ふってん: 507.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.06±0.70(Predicted)
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0666-0522-5mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0666-0522-100mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0666-0522-75mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA78907-25mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA78907-50mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA78907-1mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0666-0522-2μmol |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0666-0522-5μmol |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0666-0522-20μmol |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0666-0522-4mg |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
887875-75-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamideに関する追加情報
3-(4-Chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide: A Comprehensive Overview
3-(4-Chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, with the CAS number 887875-75-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a benzofuran ring system, a carboxamide group, and a fluorophenyl substituent. The combination of these elements endows the molecule with intriguing chemical properties and potential applications in drug development and advanced materials.
The benzofuran moiety in this compound plays a pivotal role in its electronic and optical properties. Benzofurans are known for their ability to act as electron-deficient aromatic systems, making them valuable in the design of functional materials such as organic semiconductors and light-emitting diodes (LEDs). Recent studies have highlighted the potential of benzofuran derivatives in enhancing the efficiency of OLEDs by optimizing charge transport properties. In this context, the presence of a fluorophenyl group further modulates the electronic characteristics, making this compound a promising candidate for next-generation electronic devices.
The carboxamide group in 3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide introduces additional functional versatility. Carboxamides are commonly used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance bioavailability and target specificity. Recent research has explored the use of such groups in designing peptide mimetics and enzyme inhibitors, suggesting that this compound could have applications in drug discovery.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the benzofuran core, followed by functionalization with the carboxamide and fluorophenyl groups. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly, reducing production costs while maintaining high yields.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, its ability to interact with histone deacetylases (HDACs) has been explored in vitro, offering insights into its potential as a lead compound for anti-Alzheimer's therapies. Furthermore, its fluorophenyl substituent may enhance its ability to cross cellular membranes, improving bioavailability.
The fluorophenyl group also contributes to the compound's photophysical properties, making it suitable for applications in fluorescence sensing and imaging technologies. Recent breakthroughs in fluorescent probes have demonstrated how such groups can be utilized to detect specific analytes with high sensitivity and selectivity.
In conclusion, 3-(4-chlorobutanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide represents a versatile platform for exploring diverse chemical functionalities. Its unique structure positions it at the intersection of material science and medicinal chemistry, offering exciting opportunities for innovation across multiple disciplines.
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